molecular formula C7H12ClNO2 B1417870 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No. B1417870
CAS RN: 1024038-72-9
M. Wt: 177.63 g/mol
InChI Key: FINRNZAMIJPDPU-FTEHNKOGSA-N
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Description

“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a derivative of 3-Azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives involve various transition-metal-catalyzed and transition-metal-free catalytic systems . One method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .

Scientific Research Applications

Antiviral Medication Synthesis

This compound is a crucial intermediate in the synthesis of antiviral medications like boceprevir , which is used to treat hepatitis C. It’s also key in the production of pf-07321332 , an oral medication for COVID-19 treatment .

Catalysis Research

The compound has been used in studies exploring Ru (II)-catalyzed intramolecular cyclopropanation . This research is significant for developing more efficient methods of synthesizing heterocyclic scaffolds found in many pharmaceuticals .

Pharmaceutical Intermediates

Due to its unique structure, it serves as an important pharmaceutical intermediate. It’s used in the large-scale synthesis of various drugs, showcasing its versatility in medicinal chemistry .

Structural Studies

Researchers have utilized this compound for structural insights into drug design, particularly in the study of Nirmatrelvir (PF-07321332) and its complexation with the SARS-CoV-2 protease .

Synthetic Methodology Development

The compound is involved in the development of new synthetic methodologies, such as the telescoped conditions for the synthesis of azabicyclohexanes, which are valuable for pharmaceutical applications .

Anticancer Research

It has been incorporated into the synthesis of new compounds with potential anticancer properties, such as imidazole-triazole-glycoside hybrids, which are being explored as anti-breast cancer candidates .

Heterocyclic Scaffold Production

The compound is used in the production of heterocyclic scaffolds, which are central structures in numerous active pharmaceuticals and natural products .

Advanced Material Synthesis

Its structural properties make it suitable for the synthesis of advanced materials that could have applications in various fields, including nanotechnology and material science .

properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINRNZAMIJPDPU-FTEHNKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

CAS RN

1212063-26-7
Record name rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Reactant of Route 6
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

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